3-(Isoindolin-2-yl)picolinonitrile
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Overview
Description
3-(Isoindolin-2-yl)picolinonitrile is a chemical compound that features a unique structure combining an isoindoline moiety with a picolinonitrile group
Mechanism of Action
Target of Action
The primary target of 3-(Isoindolin-2-yl)picolinonitrile is the dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
This compound interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it likely influences dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, and mood regulation .
Pharmacokinetics
In silico analysis suggests that isoindolines have good ligand properties for the dopamine receptor d2
Result of Action
Action Environment
The synthesis of isoindoline derivatives has been highlighted for its need for sustainable and environmentally friendly approaches
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-(Isoindolin-2-yl)picolinonitrile has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoindolin-2-yl)picolinonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Isoindolin-2-yl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nickel peroxide and pyridinium chlorochromate, as well as reducing agents and various catalysts . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoindoline derivatives, while reduction and substitution reactions can produce a variety of modified compounds .
Scientific Research Applications
3-(Isoindolin-2-yl)picolinonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic research.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Isoindoline-1,3-dione derivatives: These compounds have similar reactivity and applications in various fields.
Uniqueness
3-(Isoindolin-2-yl)picolinonitrile is unique due to its combination of an isoindoline moiety with a picolinonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-8-13-14(6-3-7-16-13)17-9-11-4-1-2-5-12(11)10-17/h1-7H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBHMXXNXPRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=C(N=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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